
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 1-[(4-ethylamino)-1,5-dihydro-5-oxo-4H-pyrazol-3-yl]anthracene-9,10-dione sulfonic acid and is commonly referred to as EDAAD.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- involves the conversion of anthracene to 2-anthracenesulfonic acid, followed by the introduction of an amino and ethylamino group at positions 1 and 4 of the anthracene ring system, respectively. The final step involves the reduction of the ketone groups to form the dihydro-9,10-dioxo compound.
Starting Materials
Anthracene, Sulfuric acid, Sodium nitrate, Sodium sulfite, Ammonia, Ethylamine, Sodium borohydride, Acetic acid
Reaction
Anthracene is first sulfonated with sulfuric acid to form 2-anthracenesulfonic acid., The sulfonic acid group is then converted to a nitro group using sodium nitrate and sulfuric acid., The nitro group is reduced to an amino group using sodium sulfite and ammonia., The amino group is then reacted with ethylamine to form the 1-amino-4-(ethylamino) derivative., The ketone groups are reduced to form the dihydro-9,10-dioxo compound using sodium borohydride and acetic acid.
作用機序
The mechanism of action of EDAAD is not well understood, but it is believed to involve the formation of a complex with the target molecule or ion. This complex formation leads to a change in the electronic properties of EDAAD, resulting in a change in its fluorescence or redox behavior.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of EDAAD. However, some studies have suggested that EDAAD may have antioxidant and anti-inflammatory properties. It has also been shown to have cytotoxic effects on cancer cells.
実験室実験の利点と制限
One of the main advantages of EDAAD is its high stability and solubility in water, which makes it easy to handle in lab experiments. However, one of the limitations is its relatively low quantum yield, which can make it difficult to detect in some applications.
将来の方向性
There are several future directions for the research on EDAAD. One potential area of study is the development of new applications for EDAAD in the fields of electrochemistry, fluorescence sensing, and photocatalysis. Another area of study is the modification of EDAAD to improve its properties, such as its quantum yield and selectivity. Additionally, further studies are needed to better understand the mechanism of action and the biochemical and physiological effects of EDAAD.
科学的研究の応用
EDAAD has been extensively studied for its potential applications in various fields, including electrochemistry, fluorescence sensing, and photocatalysis. In electrochemistry, EDAAD has been used as an electrode material for the detection of dopamine and other neurotransmitters. In fluorescence sensing, EDAAD has been used as a probe for the detection of metal ions and other analytes. In photocatalysis, EDAAD has been used as a catalyst for the degradation of organic pollutants.
特性
CAS番号 |
52373-92-9 |
|---|---|
製品名 |
2-Anthracenesulfonic acid, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- |
分子式 |
C16H14N2O5S |
分子量 |
346.4 g/mol |
IUPAC名 |
4-amino-1-(ethylamino)-5,6-dioxophenanthrene-3-sulfonic acid |
InChI |
InChI=1S/C16H14N2O5S/c1-2-18-10-7-12(24(21,22)23)15(17)14-9(10)5-3-8-4-6-11(19)16(20)13(8)14/h3-7,18H,2,17H2,1H3,(H,21,22,23) |
InChIキー |
QVMFMJICRWNUOS-UHFFFAOYSA-N |
SMILES |
CCNC1=CC(=C(C2=C1C=CC3=C2C(=O)C(=O)C=C3)N)S(=O)(=O)O |
正規SMILES |
CCNC1=CC(=C(C2=C1C=CC3=C2C(=O)C(=O)C=C3)N)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



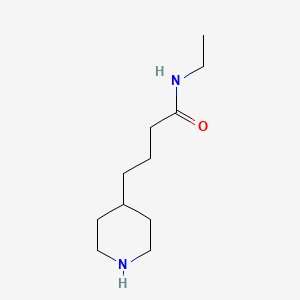
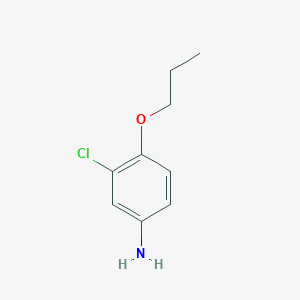
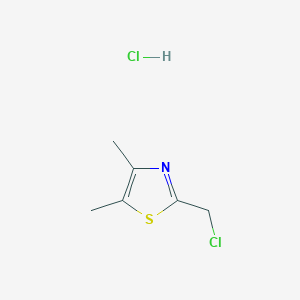
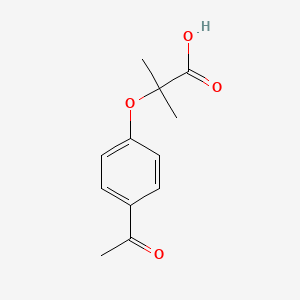
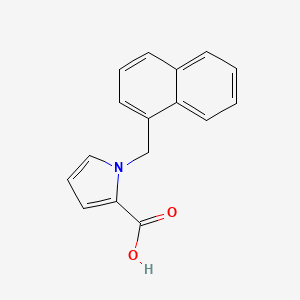
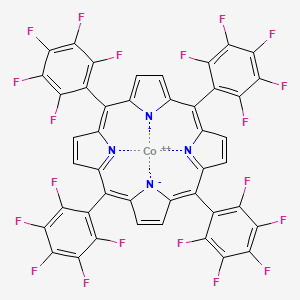
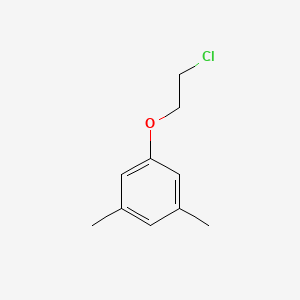
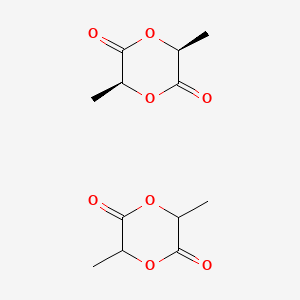
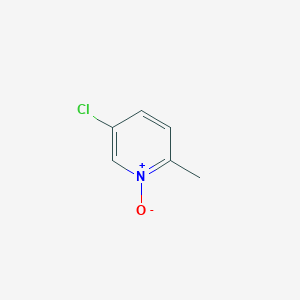
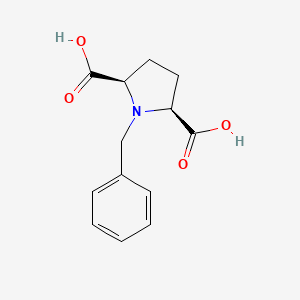

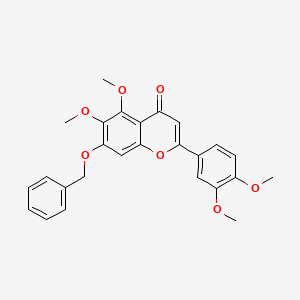
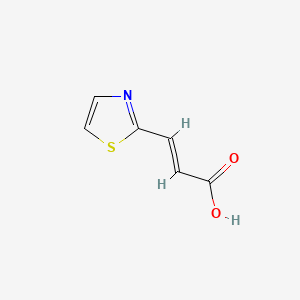
![1-[(5-Bromothien-2-yl)methyl]piperazine](/img/structure/B3143412.png)